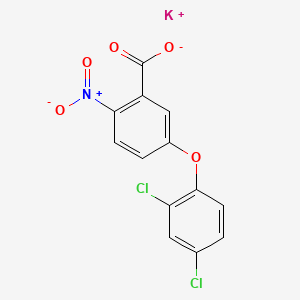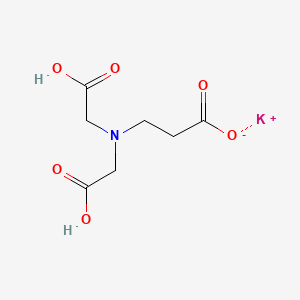
beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt: is a chemical compound with the molecular formula C7H10KNO6 and a molecular weight of 243.2557 g/mol . This compound is known for its unique structure, which includes a beta-alanine backbone with two carboxymethyl groups and a potassium ion. It is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the carboxymethyl groups are introduced to the beta-alanine molecule. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt can undergo oxidation reactions, where the carboxymethyl groups may be further oxidized to form carboxylate ions.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate ions, while substitution reactions can produce various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt is used as a chelating agent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in analytical chemistry and industrial processes .
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its chelating properties help in the stabilization of proteins and enzymes during experiments .
Medicine: It is also being investigated for its role in enhancing the bioavailability of certain drugs .
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, water treatment chemicals, and as a stabilizer in various products .
Wirkmechanismus
The mechanism of action of beta-Alanine, N,N-bis(carboxymethyl)-, monopotassium salt involves its ability to chelate metal ions. The carboxymethyl groups form stable complexes with metal ions, which can then participate in various biochemical and chemical processes. This chelation ability is crucial for its applications in enzyme stabilization, drug delivery, and industrial processes .
Vergleich Mit ähnlichen Verbindungen
- beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt
- beta-Alanine, N,N-bis(carboxymethyl)-, sodium salt
Comparison: While all these compounds share a similar beta-alanine backbone with carboxymethyl groups, the key difference lies in the counterion (potassium, sodium, or trisodium). This difference affects their solubility, stability, and specific applications. For example, the monopotassium salt may have different solubility properties compared to the trisodium salt, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
200818-32-2 |
|---|---|
Molekularformel |
C7H10KNO6 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
potassium;3-[bis(carboxymethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.K/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
PRHBTQJINOPOQF-UHFFFAOYSA-M |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


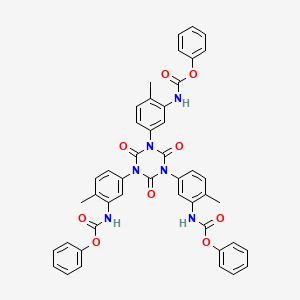
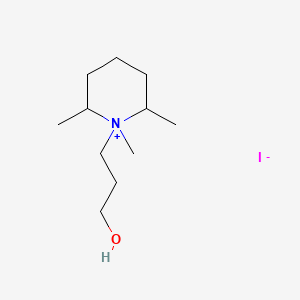
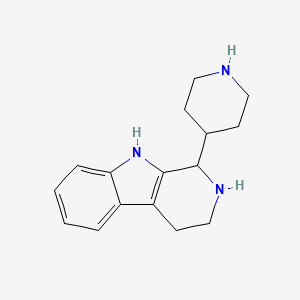
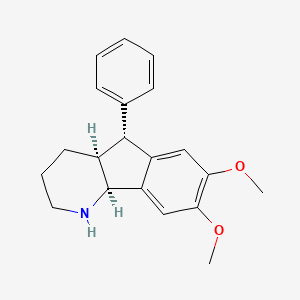
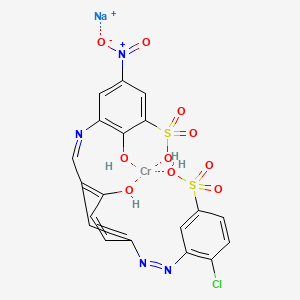
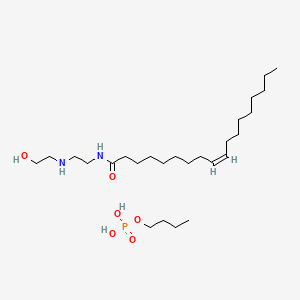
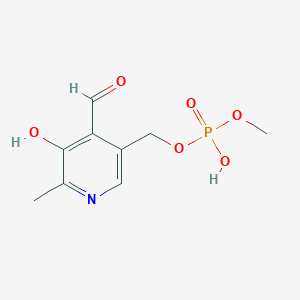
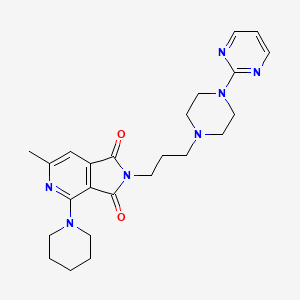
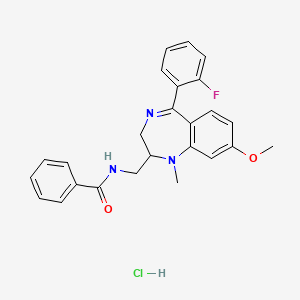
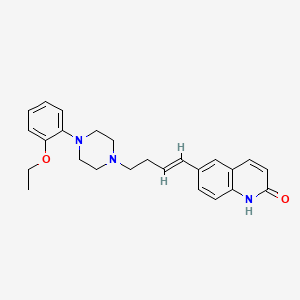
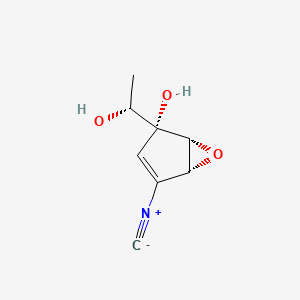
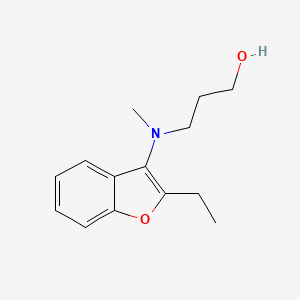
![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
